2H-1-Benzothiopyran-2-one, 6-methyl-
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Overview
Description
2H-1-Benzothiopyran-2-one, 6-methyl- is an organic compound with the molecular formula C10H8OS. It is a derivative of benzothiopyran, featuring a sulfur atom in the heterocyclic ring and a methyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzothiopyran-2-one, 6-methyl- typically involves the reaction of S-phenyl 3-oxobutanethioates with aluminum chloride. This method is known for its efficiency and convenience . The reaction conditions generally include:
Temperature: Moderate temperatures are often sufficient.
Solvent: Common solvents like dichloromethane or chloroform are used.
Catalyst: Aluminum chloride acts as a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 2H-1-Benzothiopyran-2-one, 6-methyl- are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: For efficient and consistent production.
Quality control: Ensuring the purity and consistency of the final product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzothiopyran-2-one, 6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols, reduced benzothiopyrans.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
2H-1-Benzothiopyran-2-one, 6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2H-1-Benzothiopyran-2-one, 6-methyl- involves its interaction with specific molecular targets and pathways:
Molecular targets: Enzymes, receptors, and other proteins.
Pathways involved: Signal transduction pathways, metabolic pathways. The compound exerts its effects by binding to these targets, altering their activity, and modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Coumarin, 6-methyl-
- 6-Methylbenzopyrone
- 6-Methylcoumarin
- 6-Methyl-2H-1-benzopyran-2-one
Uniqueness
2H-1-Benzothiopyran-2-one, 6-methyl- is unique due to the presence of a sulfur atom in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are preferred .
Properties
CAS No. |
1199-06-0 |
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Molecular Formula |
C10H8OS |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
6-methylthiochromen-2-one |
InChI |
InChI=1S/C10H8OS/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3 |
InChI Key |
GMBDTRTUBNHGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=O)C=C2 |
Origin of Product |
United States |
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